

An In-depth Technical Guide to Lancilactone C: Structure, Properties, and Bioactivity

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Compound of Interest

Compound Name: *Lancifolin C*

Cat. No.: *B565805*

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This technical guide provides a comprehensive overview of Lancilactone C, a novel triterpenoid with significant biological activity. This document details its chemical structure, physicochemical properties, and known biological effects, with a focus on its potential as an anti-HIV agent. Experimental protocols for key studies are provided to facilitate further research and development.

Chemical Structure and Properties

Lancilactone C is a triterpene lactone originally isolated from the stems and roots of *Kadsura lancilimba*. Its molecular formula is $C_{30}H_{40}O_4$.^[1] Initially reported in 1999, the structure of Lancilactone C was revised in 2023 based on total synthesis and detailed spectroscopic analysis.^{[2][3][4]}

The revised structure of Lancilactone C features a unique tricyclic skeleton composed of a trans-dimethylbicyclo[4.3.0]nonane and a 7-isopropylencyclohepta-1,3,5-triene.^{[2][3]} This distinct arrangement, particularly the fully sp^2 hybridized seven-membered ring, is uncommon among natural triterpenoids.^{[2][3][4]}

Table 1: Physicochemical Properties of Lancilactone C

Property	Value	Source
Molecular Formula	C ₃₀ H ₄₀ O ₄	[1]
Molecular Weight	464.64 g/mol	Calculated
Appearance	Colorless granules	[1]
CAS Number	219736-53-3	PubChem

Table 2: Spectroscopic Data for the Revised Structure of Lancilactone C

Note: The following is a representative summary based on the revised structure. For complete, detailed NMR assignments, refer to the supporting information of Kuroiwa et al., 2023.[2][4]

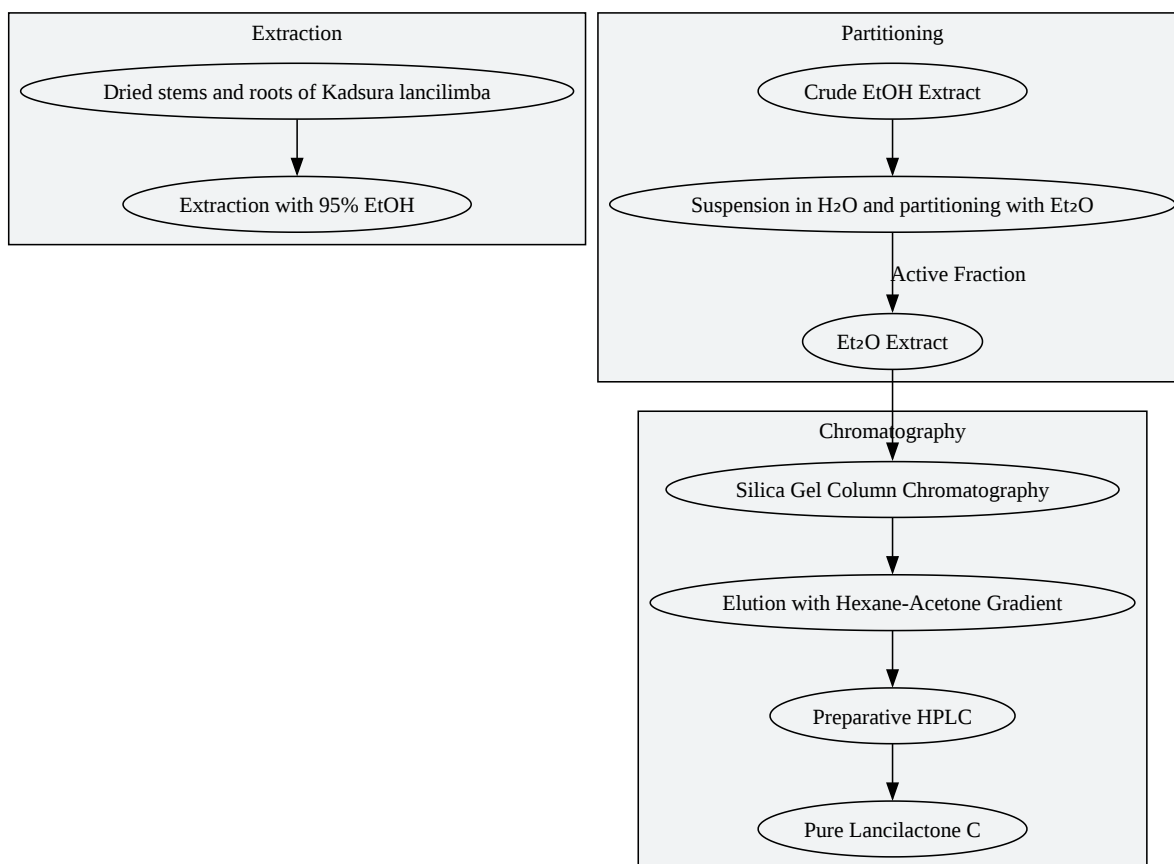
¹ H NMR (CDCl ₃) δ (ppm)	¹³ C NMR (CDCl ₃) δ (ppm)
Signals corresponding to olefinic, allylic, and methyl protons of the tricyclic core.	Resonances for quaternary, methine, methylene, and methyl carbons, including characteristic peaks for the lactone carbonyl and the sp ² carbons of the seven-membered ring.

Isolation and Synthesis

Isolation from Natural Source

Experimental Protocol: Isolation of Lancilactone C

The following protocol is a summary of the method described by Chen et al. (1999).[1][5]



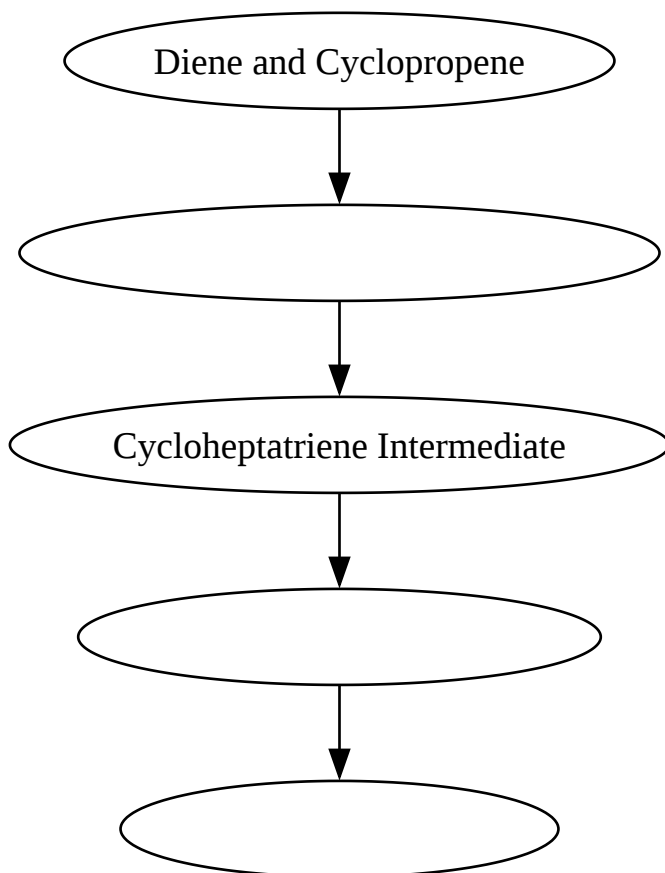
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Figure 1: Workflow for the isolation of Lancilactone C.

- **Extraction:** The dried and powdered stems and roots of *Kadsura lancilimba* are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with diethyl ether (Et₂O). The Et₂O-soluble fraction, which shows anti-HIV activity, is retained.
- **Chromatographic Separation:** The active Et₂O fraction is subjected to column chromatography on silica gel, eluting with a gradient of hexane and acetone.
- **Purification:** Fractions containing Lancilactone C are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Total Synthesis

A total synthesis of (+)-Lancilactone C has been achieved, which also led to the revision of its structure.^{[2][3]} The synthesis features a domino [4+3] cycloaddition reaction to construct the characteristic cycloheptatriene core.^{[2][3]}



[Click to download full resolution via product page](#)**Figure 2:** Key steps in the total synthesis of Lancilactone C.

Biological Activity: Anti-HIV Properties

Lancilactone C has been identified as a potent inhibitor of HIV-1 replication.^{[1][5][6]}

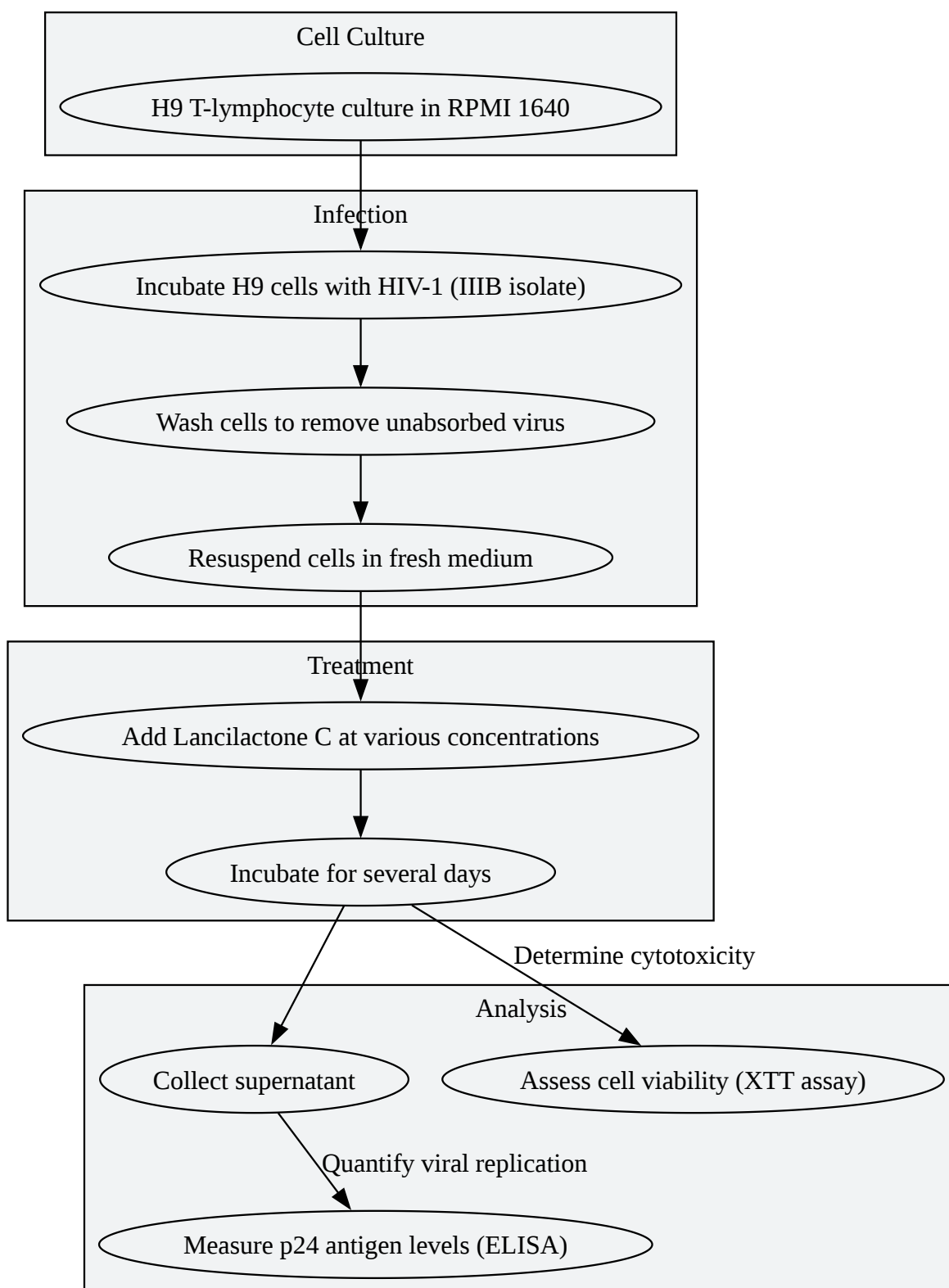
Table 3: Anti-HIV Activity of Lancilactone C

Parameter	Value	Cell Line	Virus Strain	Source
EC ₅₀ (50% Effective Concentration)	1.4 µg/mL	H9 Lymphocytes	HIV-1 (IIIB isolate)	^{[1][5]}
Therapeutic Index (TI)	> 71.4	H9 Lymphocytes	HIV-1 (IIIB isolate)	^{[1][5]}

The anti-HIV activity of Lancilactone C is noteworthy, especially given its lack of cytotoxicity at concentrations up to 100 µg/mL.^[2] The structural difference between the active Lancilactone C and its inactive analogues suggests that the opened A-ring lactone may be crucial for its biological activity.^{[1][5]}

Experimental Protocol: In Vitro Anti-HIV Assay

The following protocol is based on the methodology used to evaluate the anti-HIV activity of Lancilactone C.^{[5][7]}



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Figure 3: Experimental workflow for the anti-HIV-1 p24 antigen assay.

- **Cell Culture:** The H9 T-cell line is maintained in a complete medium (RPMI 1640 with 10% fetal calf serum) at 37°C in a 5% CO₂ atmosphere.
- **HIV-1 Infection:** H9 cells in the log phase of growth are incubated with the HIV-1 (IIIB isolate) for 1 hour. The cells are then washed to remove any unabsorbed virus particles and resuspended in fresh medium.
- **Compound Treatment:** The infected cells are cultured in the presence of varying concentrations of Lancilactone C.
- **Quantification of Viral Replication:** After a set incubation period, the supernatant from the cell cultures is collected, and the level of HIV-1 p24 antigen is quantified using an enzyme-linked immunosorbent assay (ELISA). A reduction in p24 antigen levels indicates inhibition of viral replication.
- **Cytotoxicity Assay:** The viability of the H9 cells in the presence of Lancilactone C is assessed using a tetrazolium-based (XTT) assay to determine the compound's cytotoxicity.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism and signaling pathways through which Lancilactone C exerts its anti-HIV effects have not yet been fully elucidated. Further research is required to identify its specific viral or cellular targets. Given its unique structure, it may represent a novel class of anti-HIV agents with a distinct mechanism of action.

Future Directions

The potent anti-HIV activity and low cytotoxicity of Lancilactone C make it a promising lead compound for the development of new antiretroviral drugs. Future research should focus on:

- **Mechanism of Action Studies:** Elucidating the specific molecular target(s) of Lancilactone C in the HIV replication cycle.
- **Structure-Activity Relationship (SAR) Studies:** Synthesizing and evaluating analogues of Lancilactone C to optimize its potency and pharmacokinetic properties.

- In Vivo Efficacy: Assessing the antiviral activity of Lancilactone C in animal models of HIV infection.

The successful total synthesis of Lancilactone C opens the door for the generation of derivatives and further exploration of its therapeutic potential.

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